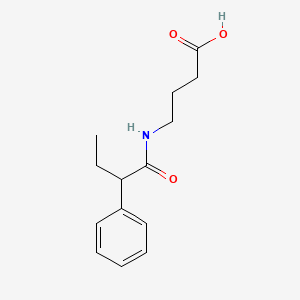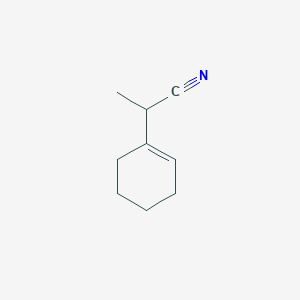![molecular formula C17H21NO4 B14368887 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid CAS No. 91945-19-6](/img/structure/B14368887.png)
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to a benzoic acid moiety. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic aromatic substitution can occur at the benzoic acid ring, while nucleophilic substitution can take place at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
91945-19-6 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
4-[6-(3-methyl-1,2-oxazol-5-yl)hexoxy]benzoic acid |
InChI |
InChI=1S/C17H21NO4/c1-13-12-16(22-18-13)6-4-2-3-5-11-21-15-9-7-14(8-10-15)17(19)20/h7-10,12H,2-6,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
ASSZLLDQIFJPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CCCCCCOC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


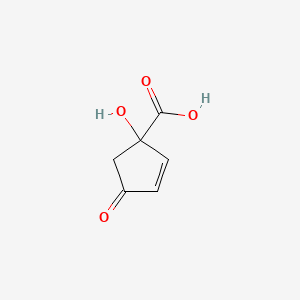
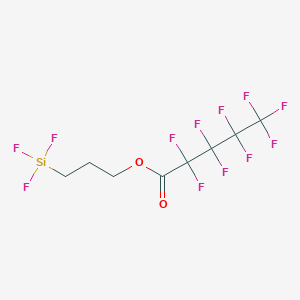
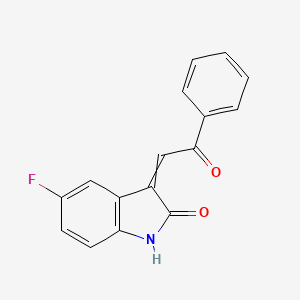
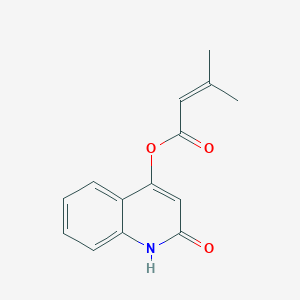
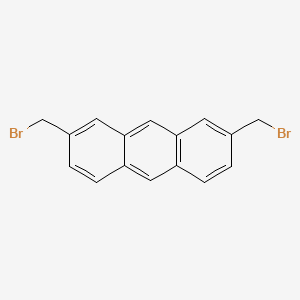
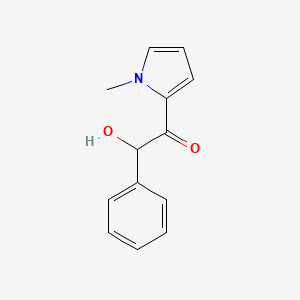
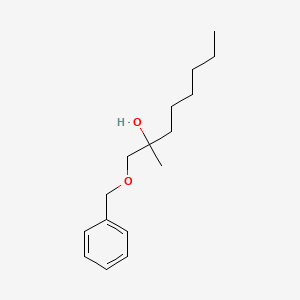

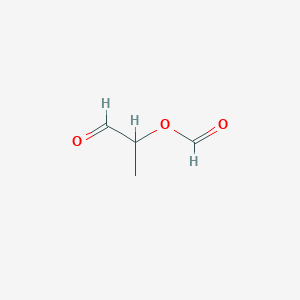
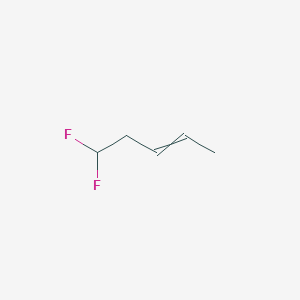
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

